Methasterone, also known as methyldrostanolone or by its trade name Superdrol, is a synthetic anabolic-androgenic steroid that was never marketed for medical use. It is a 17α-alkylated derivative of dihydrotestosterone, specifically identified as 2α,17α-dimethyl-5α-dihydrotestosterone. Methasterone gained popularity in the bodybuilding community due to its potent anabolic properties and was sold legally as a dietary supplement for several years before being banned by regulatory agencies, including the World Anti-Doping Agency. Its chemical formula is C21H34O2, with a molar mass of approximately 318.5 g/mol .
Methasterone undergoes various metabolic transformations in the human body, primarily through phase I and phase II reactions. Phase I reactions include oxidation, reduction, and hydrolysis, while phase II involves conjugation reactions. Studies have identified several metabolites of methasterone, including 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one and a notable 3α-hydroxy metabolite, which are crucial for doping analysis due to their extended detection times in urine samples .
The expected metabolic pathways for methasterone include:
These transformations lead to various metabolites that can be detected in urine for an extended period post-consumption .
The synthesis of methasterone was first documented in the literature in the late 1950s during research aimed at discovering compounds with anti-tumor properties. The synthesis typically involves:
The specific methods can vary based on the desired purity and yield but generally follow classical organic synthesis protocols used for steroid chemistry .
Methasterone has been primarily used in bodybuilding and athletic circles as a performance-enhancing substance. While it was marketed as a dietary supplement for muscle growth and fat loss, it lacks robust clinical evidence supporting these claims. Moreover, due to its legal status and potential health risks, its use is now largely restricted in competitive sports .
Research on the interactions of methasterone with other substances is limited but essential for understanding its pharmacodynamics and potential side effects. Methasterone's hepatotoxic nature raises concerns about interactions with other drugs metabolized by the liver. Additionally, studies have shown that it can influence hormonal pathways by converting into testosterone and other sex hormones in the body .
Methasterone shares structural similarities with several anabolic steroids. Here are some comparable compounds:
Compound Name | Chemical Structure | Anabolic/Androgenic Ratio | Notable Characteristics |
---|---|---|---|
Methyldrostanolone | 2α,17α-Dimethyl-5α-dihydrotestosterone | 20:1 | Potent anabolic effects; hepatotoxic |
Drostanolone | 17β-Hydroxy-2α-methyl-5α-androstan-3-one | 30:1 | Less hepatotoxic; used medically |
Nandrolone | 19-Nortestosterone | 10:1 | Popular for muscle growth; less liver toxicity |
Testosterone | Androst-4-en-17β-ol-3-one | 1:1 | Natural hormone; widely studied |
Uniqueness of Methasterone: Methasterone stands out due to its high anabolic-to-androgenic ratio compared to traditional anabolic steroids like testosterone and nandrolone. Its oral bioavailability (approximately 50%) also makes it unique among many injectable steroids, providing ease of use without the need for injections .